6-Benzoyl-2-naphthol
Overview
Description
6-Benzoyl-2-naphthol, also known as 6-Hydroxy-2-naphthyl phenyl ketone, is a chemical compound with the molecular formula C17H12O2 . It has a molecular weight of 248.28 .
Synthesis Analysis
6-Benzoyl-2-naphthol has been used in the synthesis of potassium 6-benzoyl-2-naphthyl sulfate, a substrate for histochemical investigation of aryl sulfatase activity . It was also used in the preparation of a substrate for histochemical demonstration of acid phosphatase in the organs of albino rats .Molecular Structure Analysis
The linear formula of 6-Benzoyl-2-naphthol is C6H5COC10H6OH . The compound has an aromatic framework with multiple reactive sites, making it a valuable precursor for the synthesis of diverse heterocyclic compounds .Chemical Reactions Analysis
6-Benzoyl-2-naphthol has been utilized in various organic transformations due to its attributes such as low cost, easy handling, and eco-friendliness . Its electron-rich aromatic framework with multiple reactive sites allows it to be utilized in several kinds of organic reactions .Physical And Chemical Properties Analysis
6-Benzoyl-2-naphthol has a melting point of 161-162°C . It is soluble in ethanol . The compound is likely to be mobile in the environment due to its water solubility .Scientific Research Applications
Photochemistry and Polymer Science
A study by Bentley and McKellar (1976) explored the effects of 6-benzoyl-2-naphthol on the photo-oxidation rate of polypropylene. The findings revealed that 6-benzoyl-2-naphthol acts as a light stabilizer for polypropylene, contrasting with similar compounds which act as prodegradants. This suggests its potential application in enhancing the durability of polypropylene materials when exposed to light (Bentley & McKellar, 1976).
Histochemistry
Defendi (1957) investigated the tissue affinity of various naphthols, including 6-benzoyl-2-naphthol, for histochemical staining. The study indicated that 6-benzoyl-2-naphthol shows a strong binding affinity to certain cell structures, particularly epithelial cell cytoplasm, and minimal binding in other tissues such as connective tissue and kidney glomeruli. This selective staining property highlights its utility in the histochemical localization of enzymes (Defendi, 1957).
Organic Chemistry and Catalysis
Deb et al. (2016) developed a method for the benzoylation or formylation of naphthols/phenols using copper salt catalysts. This study shows the potential of using 6-benzoyl-2-naphthol in synthetic organic chemistry, particularly in the regioselective acylation of substrates (Deb et al., 2016).
Pharmaceutical Analysis
Ohyama et al. (2009) developed a sensitive high-performance liquid chromatography-fluorescence method for determining naphthols, including 1- and 2-naphthol, in human plasma. This methodology could be adapted for the analysis of 6-benzoyl-2-naphthol in biological samples, facilitating its study in pharmacological contexts (Ohyama et al., 2009).
Safety And Hazards
properties
IUPAC Name |
(6-hydroxynaphthalen-2-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-16-9-8-13-10-15(7-6-14(13)11-16)17(19)12-4-2-1-3-5-12/h1-11,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKZGSBXCWNUHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200273 | |
Record name | Ketone, 6-hydroxy-2-naphthyl phenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzoyl-2-naphthol | |
CAS RN |
52222-87-4 | |
Record name | (6-Hydroxy-2-naphthalenyl)phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52222-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Benzoyl-2-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052222874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Benzoyl-2-naphthol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157897 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ketone, 6-hydroxy-2-naphthyl phenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxy-2-naphthyl phenyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.488 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-BENZOYL-2-NAPHTHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVY9GCI1OV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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